Ezeprogind

Übersicht

Beschreibung

Diese Verbindung wurde entwickelt, um die Spiegel des neurotrophen Faktors Progranulin zu erhöhen, indem sie an Prosaposin bindet, einen Kofaktor für die Progranulin-Verarbeitung . Progranulin und Prosaposin sind lysosomale Proteine, die mit dem Risiko für Parkinson-Krankheit und Alzheimer-Krankheit in Verbindung gebracht werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

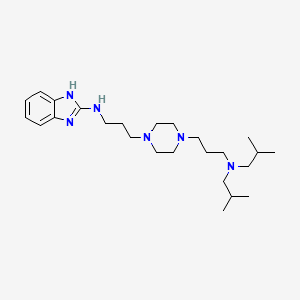

Die Synthese von Ezeprogind umfasst mehrere Schritte, beginnend mit der Herstellung der Benzimidazol-Grundstruktur. Der chemische Name von this compound ist N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amin . Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzimidazol-Kerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat.

Anlagerung des Piperazinrings: Der Benzimidazol-Kern wird dann mit einem Piperazinderivat umgesetzt.

Einführung der Bis(2-methylpropyl)aminogruppe: Dieser Schritt beinhaltet die Alkylierung des Piperazinrings mit einem Bis(2-methylpropyl)amin.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound würden wahrscheinlich die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung effizienter Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nucleophile.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen und Bedingungen zu untersuchen.

Biologie: Wird auf seine neuroprotektiven Wirkungen in Zell- und Tiermodellen neurodegenerativer Erkrankungen untersucht.

Medizin: Wird als potenzieller Therapeutikum für Alzheimer-Krankheit und Progressive Supranukleäre Paralyse entwickelt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Spiegel von Progranulin erhöht, einem neurotrophen Faktor, der am neuronalen Überleben und der Funktion beteiligt ist . Es bindet an Prosaposin, einen Kofaktor für die Progranulin-Verarbeitung, stabilisiert den Prosaposin-Progranulin-Komplex und verhindert die Progranulin-Spaltung . Dies führt zu einer erhöhten Progranulin-Sekretion, einer Hemmung der Mikroglia-Aktivierung und einer Reduktion der Produktion von proinflammatorischen Zytokinen . Zusätzlich verringert this compound die Tau-Phosphorylierung, die mit neurodegenerativen Erkrankungen assoziiert ist .

Analyse Chemischer Reaktionen

Types of Reactions

Ezeprogind undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Ezeprogind has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.

Biology: Investigated for its neuroprotective effects in cell and animal models of neurodegenerative diseases.

Medicine: Being developed as a potential therapeutic agent for Alzheimer’s disease and Progressive Supranuclear Palsy.

Industry: Potential applications in the development of new drugs and therapeutic agents.

Wirkmechanismus

Ezeprogind exerts its effects by increasing the levels of progranulin, a neurotrophic factor involved in neuronal survival and function . It binds to prosaposin, a cofactor for progranulin processing, stabilizing the prosaposin-progranulin complex and preventing progranulin cleavage . This leads to increased progranulin secretion, inhibition of microglial activation, and reduction of proinflammatory cytokine production . Additionally, this compound decreases tau phosphorylation, which is associated with neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Ezeprogind ist in seinem Wirkmechanismus einzigartig im Vergleich zu anderen Verbindungen, die auf neurodegenerative Erkrankungen abzielen. Ähnliche Verbindungen umfassen:

Progranulin-Analoga: Verbindungen, die die Wirkungen von Progranulin imitieren.

Tau-Inhibitoren: Verbindungen, die die Tau-Phosphorylierung hemmen.

Entzündungshemmende Mittel: Verbindungen, die Neuroinflammation reduzieren.

This compound zeichnet sich durch seine doppelte Wirkung der Erhöhung des Progranulin-Spiegels und der Reduktion der Tau-Phosphorylierung aus, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .

Eigenschaften

IUPAC Name |

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKKWCPJBTXWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615539-20-3 | |

| Record name | AZP-2006 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezeprogind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EZEPROGIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.